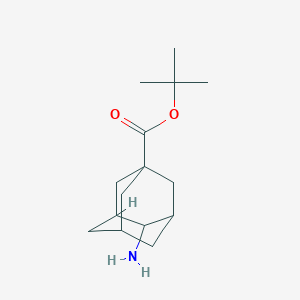

tert-Butyl 4-aminoadamantane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-aminoadamantane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2/c1-14(2,3)18-13(17)15-6-9-4-10(7-15)12(16)11(5-9)8-15/h9-12H,4-8,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKHERARRCXCML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C12CC3CC(C1)C(C(C3)C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Tert Butyl 4 Aminoadamantane 1 Carboxylate

Reactivity of the Adamantane (B196018) Core in the Presence of Amine and Ester Groups

The adamantane molecule is a rigid, stress-free hydrocarbon composed of three fused cyclohexane (B81311) rings in a chair conformation. wikipedia.org Its structure is exceptionally stable, and most of its chemical reactions occur at the tertiary bridgehead carbons. wikipedia.org Functionalization of the adamantane core is often achieved through reactions like bromination, which readily occurs at these tertiary positions. wikipedia.orgnih.gov

However, in tert-butyl 4-aminoadamantane-1-carboxylate, the bridgehead positions are already occupied by the amino and carboxylate groups. The cage itself is generally unreactive towards further substitution. The presence of the electron-withdrawing tert-butyl carboxylate group and the amino group (which would be protonated to an electron-withdrawing ammonium (B1175870) group under acidic conditions typical for electrophilic substitution) tends to deactivate the adamantane skeleton against electrophilic attack. Therefore, the reactivity of the molecule is primarily centered on the transformations of the amino and ester functionalities rather than the hydrocarbon core. rsc.org

Chemical Transformations Involving the Amino Functionality

The primary amino group in tert-butyl 4-aminoadamantane-1-carboxylate is a key site of nucleophilic reactivity, allowing for a wide range of chemical modifications.

Acylation and Alkylation Reactions

The primary amine readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction forms a stable amide bond and is a common method for introducing a variety of functional groups onto the adamantane scaffold. Similarly, N-alkylation can be achieved by reacting the amine with alkyl halides, although polyalkylation can be a competing side reaction. libretexts.orgcerritos.edu The bulky adamantyl group can, however, provide steric hindrance that may influence the course of these reactions. strath.ac.uk For instance, while amidation is straightforward, subsequent reactions on the newly formed amide might be sterically hindered. strath.ac.uk

Table 1: Examples of Acylation and Alkylation Reagents

| Reaction Type | Reagent Class | Specific Example | Product Type |

|---|---|---|---|

| Acylation | Acyl Halide | Acetyl chloride | N-(1-Adamantyl)acetamide derivative |

| Acylation | Acid Anhydride | Acetic anhydride | N-(1-Adamantyl)acetamide derivative |

| Alkylation | Alkyl Halide | Methyl iodide | N-Methyl-(1-adamantyl)amine derivative |

Amide Bond Formation with Carboxylic Acids

A cornerstone of medicinal chemistry, the formation of an amide bond between the amino group of tert-butyl 4-aminoadamantane-1-carboxylate and a carboxylic acid is a frequently employed transformation. nih.gov This reaction typically requires the activation of the carboxylic acid partner through the use of coupling reagents. nih.govunimi.it These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the adamantyl amine. The choice of coupling agent and reaction conditions is crucial for achieving high yields and minimizing side reactions. unimi.it

Common Coupling Reagents for Amide Bond Formation:

Carbodiimides (e.g., DCC, EDC)

Uronium/Guanidinium salts (e.g., HATU, HBTU)

Phosphonium salts (e.g., PyBOP)

Urea (B33335) and Thiourea (B124793) Derivative Synthesis

The primary amine functionality serves as an excellent precursor for the synthesis of urea and thiourea derivatives. These transformations are typically achieved through the direct addition of the amine to an isocyanate or an isothiocyanate, respectively. researchgate.netresearchgate.net The reaction is generally high-yielding and proceeds under mild conditions, making it a robust method for modifying the parent compound. nih.govias.ac.in These derivatives are of significant interest in medicinal chemistry due to the ability of the urea/thiourea moiety to participate in hydrogen bonding.

Table 2: Synthesis of Urea and Thiourea Derivatives

| Reagent | Product Class | General Structure of Product Moiety |

|---|---|---|

| Phenyl isocyanate | Urea | Adamantyl-NH-C(O)-NH-Phenyl |

| Methyl isothiocyanate | Thiourea | Adamantyl-NH-C(S)-NH-Methyl |

| 4-Chlorophenyl isocyanate | Urea | Adamantyl-NH-C(O)-NH-C₆H₄Cl |

| Ethyl isothiocyanate | Thiourea | Adamantyl-NH-C(S)-NH-Ethyl |

Formation of Heterocyclic Rings Incorporating the Amine Nitrogen

The nucleophilic nitrogen of the amino group can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles. beilstein-journals.org These reactions often involve treating the adamantyl amine with a reagent that contains two electrophilic sites, leading to an intramolecular or intermolecular ring-forming cascade. The specific heterocyclic system formed depends on the nature of the reaction partner. rsc.org This strategy allows for the incorporation of the rigid adamantane scaffold into more complex molecular architectures. For example, condensation with β-ketoesters can yield dihydropyrimidinone derivatives, while reaction with α,β-unsaturated ketones can lead to the formation of aminoketones which may subsequently cyclize.

Reactions of the tert-Butyl Carboxylate Moiety

The tert-butyl ester group is primarily used as a protecting group for the carboxylic acid functionality. Its most significant chemical transformation is its cleavage under acidic conditions to liberate the free carboxylic acid. researchgate.net This deprotection is a key step in many multi-step syntheses.

The reaction proceeds via a mechanism that involves protonation of the ester oxygen, followed by the elimination of isobutylene (B52900), which is a stable, volatile gas. The formation of the stable tertiary tert-butyl carbocation facilitates this process. researchgate.net The tert-butyl ester is notably stable under basic and nucleophilic conditions, which allows for selective manipulation of other functional groups, such as the amine, without affecting the ester. nih.gov

Common reagents used for the cleavage of tert-butyl esters include:

Trifluoroacetic acid (TFA), often in dichloromethane (B109758) (DCM) as a solvent. nih.gov

Hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether.

Sulfuric acid (H₂SO₄) in dichloromethane. researchgate.net

This selective deprotection strategy is fundamental in peptide synthesis and other complex organic syntheses where careful management of functional group reactivity is required. researchgate.net

Selective Hydrolysis and Transesterification

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many conditions and its susceptibility to cleavage under acidic conditions.

Selective Hydrolysis:

The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 4-aminoadamantane-1-carboxylic acid, can be achieved under various acidic conditions. The bulky nature of the tert-butyl group facilitates cleavage via a stable tert-butyl carbocation mechanism. Common methods for the deprotection of tert-butyl esters often employ strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. researchgate.netresearchgate.net However, milder and more selective methods have also been developed.

For instance, reagents such as zinc bromide (ZnBr₂) in dichloromethane (DCM) can chemoselectively cleave tert-butyl esters in the presence of other acid-labile groups. researchgate.netnih.gov Another mild method involves using silica (B1680970) gel in refluxing toluene (B28343), which can selectively hydrolyze t-butyl esters over t-butyl ethers. researchgate.netlookchem.com Sulfuric acid in dichloromethane has also been reported as an efficient and simple method for this transformation. researchgate.netsemanticscholar.org

| Reagent/Condition | Selectivity | Typical Yield | Reference |

| Trifluoroacetic Acid (TFA) | Low | High | researchgate.net |

| Zinc Bromide (ZnBr₂) in DCM | High | Good | researchgate.netnih.gov |

| Silica Gel in Toluene (reflux) | High (over t-butyl ethers) | High | researchgate.netlookchem.com |

| Sulfuric Acid (H₂SO₄) in DCM | Moderate | High | researchgate.netsemanticscholar.org |

Transesterification:

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For tert-butyl esters, this reaction is typically catalyzed by an acid or a Lewis acid. mdpi.com For example, the use of borane (B79455) catalysts like B(C₆F₅)₃ has been shown to facilitate the transesterification of tert-butyl esters with other alcohols, such as α-aryl α-diazoesters, under mild conditions. rsc.org This method is noted for its chemoselectivity, leaving other functional groups intact. rsc.org The process allows for the conversion of the tert-butyl ester of 4-aminoadamantane-1-carboxylate into other esters (e.g., methyl, ethyl, or benzyl (B1604629) esters), which may be required for subsequent synthetic steps or for modifying the compound's properties.

Conversion to Acid Chlorides and Amides

The carboxylate functionality can be converted into more reactive species like acid chlorides, which are versatile intermediates for forming amide bonds.

Conversion to Acid Chlorides:

A significant advantage of tert-butyl esters is their direct and selective conversion to acid chlorides. researchgate.net This transformation can be achieved by reacting the tert-butyl ester with thionyl chloride (SOCl₂), often at room temperature. organic-chemistry.orgnih.gov This method is highly selective for tert-butyl esters; other common esters like methyl, ethyl, or benzyl esters are generally unreactive under these conditions. organic-chemistry.orgnih.gov The reaction proceeds by an acid-promoted mechanism, yielding the corresponding acid chloride in high purity. organic-chemistry.org Applying this to tert-butyl 4-aminoadamantane-1-carboxylate (after protecting the amino group) would yield 4-(protected-amino)adamantane-1-carbonyl chloride.

| Reagent | Selectivity for t-Bu Ester | Typical Yield | Reference |

| Thionyl Chloride (SOCl₂) | High | >89% | organic-chemistry.orgnih.gov |

| Oxalyl Chloride [(COCl)₂] with cat. DMF | High | High | commonorganicchemistry.com |

Conversion to Amides:

Once the acid chloride is formed, it can be readily converted into a wide range of amides by reaction with primary or secondary amines. rsc.org This two-step, one-pot sequence from the tert-butyl ester provides an efficient route to amide derivatives of 4-aminoadamantane-1-carboxylic acid. rsc.org Alternatively, direct coupling methods between the hydrolyzed carboxylic acid and an amine, using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), are also common for amide bond formation. The synthesis of N-tert-butyl amides, for example, can be achieved through various methods, including the Ritter reaction of nitriles with di-tert-butyl dicarbonate (B1257347). researchgate.net

Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group, is a fundamental reaction in organic chemistry. For adamantane carboxylic acids, decarboxylation reactions are known but often require specific conditions. The stability of the adamantyl cation makes certain decarboxylative transformations feasible. For instance, adamantane-1-carboxylic acid can undergo decarboxylation under oxidative conditions, such as in the Barton modification of the Hunsdiecker reaction, to yield 1-bromoadamantane (B121549). While specific studies on the decarboxylation of tert-butyl 4-aminoadamantane-1-carboxylate are not prevalent, the parent 4-aminoadamantane-1-carboxylic acid could potentially undergo such reactions, likely requiring harsh conditions or specific reagents that facilitate the formation of an adamantyl cation or radical at the C1 position.

Multi-Component Reactions and "Click Chemistry" Applications

The unique structure of tert-butyl 4-aminoadamantane-1-carboxylate, featuring both a nucleophilic amino group and a modifiable carboxylate, makes it a candidate for complex molecule synthesis through multi-component and click chemistry reactions.

Multi-Component Reactions (MCRs):

MCRs are powerful tools in synthetic chemistry where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.govnih.gov The primary amino group of 4-aminoadamantane-1-carboxylate (after hydrolysis of the ester) is well-suited for participation in MCRs like the Ugi or Passerini reactions. nih.govbeilstein-journals.org

Ugi Reaction: In a typical Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino amide. beilstein-journals.org The 4-aminoadamantane-1-carboxylic acid could serve as the amine component, introducing the bulky and rigid adamantane cage into the final product scaffold. rug.nl

Petasis Reaction: This reaction involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. nih.gov The amino group of the adamantane derivative could be utilized here as well.

These reactions allow for the rapid generation of libraries of complex molecules with high structural diversity, built upon the adamantane framework. beilstein-journals.org

"Click Chemistry" Applications:

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. illinois.edunih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. nih.govresearchgate.net

To be used in click chemistry, tert-butyl 4-aminoadamantane-1-carboxylate would first need to be functionalized with either an azide (B81097) or a terminal alkyne group.

Azide Functionalization: The primary amino group can be converted into an azide (–N₃) through diazotization followed by reaction with an azide source.

Alkyne Functionalization: The amino group could be acylated with a molecule containing a terminal alkyne, such as propargyl bromide, after converting the ester to the carboxylic acid and then to an acid chloride.

Once functionalized, the resulting adamantane-azide or adamantane-alkyne can be "clicked" onto a complementary reaction partner, providing a powerful method for bioconjugation or materials science applications. nih.govsigmaaldrich.com The triazole ring formed is stable and acts as a rigid linker, which is often a desirable feature in medicinal chemistry. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Tert Butyl 4 Aminoadamantane 1 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the structure of organic molecules. High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques, provide detailed information about the chemical environment, connectivity, and stereochemistry of the nuclei within a molecule.

High-Resolution ¹H and ¹³C NMR Analysis for Structural Confirmation

The structural integrity of tert-butyl 4-aminoadamantane-1-carboxylate is primarily established through one-dimensional ¹H and ¹³C NMR spectroscopy. The highly symmetrical and rigid adamantane (B196018) cage, along with the tert-butyl and amino groups, gives rise to a characteristic set of signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For tert-butyl 4-aminoadamantane-1-carboxylate, the spectrum is expected to show signals corresponding to the protons of the adamantane cage, the amino group, and the tert-butyl group. A patent describing the synthesis of this compound reports a multiplet signal between δ 2.90-2.94 ppm in CDCl₃, which is attributed to one of the protons on the adamantane skeleton. google.com The nine equivalent protons of the tert-butyl group would typically appear as a sharp singlet, expected to be in the upfield region (around 1.4-1.5 ppm). The protons of the amino group would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The remaining protons on the adamantane cage would produce a series of multiplets in the region of approximately 1.5-2.5 ppm, with their complexity arising from spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the symmetry of the adamantane core, several carbon signals are expected. The spectrum would feature a signal for the carbonyl carbon of the carboxylate group (typically in the range of 170-180 ppm). The quaternary carbon of the tert-butyl group and the carbon attached to the ester oxygen would also have distinct chemical shifts. The carbons of the adamantane cage would appear in the aliphatic region of the spectrum. Based on studies of similar adamantane derivatives, the bridgehead carbons generally resonate at a different frequency than the methylene (B1212753) carbons. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Adamantane-H (1H) | 2.90-2.94 (m) google.com | Data not available |

| Adamantane-H (other) | ~1.5 - 2.5 (m) | Data not available |

| -NH₂ | Variable (broad s) | Data not available |

| -C(CH₃)₃ | ~1.4 - 1.5 (s, 9H) | Data not available |

| Adamantane-C | Data not available | ~28 - 50 |

| -C (CH₃)₃ | Data not available | ~80 |

| -C =O | Data not available | ~175 |

Note: The table includes one experimentally reported value and predicted ranges based on analogous compounds. "m" denotes a multiplet and "s" denotes a singlet.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms in tert-butyl 4-aminoadamantane-1-carboxylate, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbons. For the adamantane framework, this would show correlations between the bridgehead protons and the adjacent methylene protons, helping to trace the connectivity within the cage structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal of the adamantane cage to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity of quaternary carbons. For instance, the protons of the tert-butyl group would show a correlation to the ester carbonyl carbon and the quaternary carbon of the tert-butyl group itself, confirming the structure of the ester moiety.

Stereochemical Assignments via Chiral Shift Reagents or Anisotropic Effects

The adamantane cage in tert-butyl 4-aminoadamantane-1-carboxylate is achiral. However, if chiral derivatives were to be synthesized, the use of chiral shift reagents could be employed to resolve the signals of the enantiomers in the NMR spectrum. Anisotropic effects, which are spatial effects on chemical shifts due to the magnetic susceptibility of nearby functional groups, are generally minimal in the symmetrical adamantane core but could be more pronounced in more complex derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For tert-butyl 4-aminoadamantane-1-carboxylate (C₁₅H₂₅NO₂), the expected exact mass can be calculated and compared with the experimentally determined value from an HRMS analysis (e.g., using ESI-TOF or Orbitrap mass analyzers). A close match between the calculated and measured mass would provide strong evidence for the correct molecular formula.

Interactive Data Table: HRMS Data

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 252.1964 | Data not available |

| [M+Na]⁺ | 274.1783 | Data not available |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

For the protonated molecule of tert-butyl 4-aminoadamantane-1-carboxylate, [M+H]⁺, several characteristic fragmentation pathways would be expected. A common fragmentation for tert-butyl esters is the loss of isobutylene (B52900) (56 Da) to form the corresponding carboxylic acid. Another likely fragmentation would involve the loss of the entire tert-butoxycarbonyl group. Fragmentation of the adamantane cage itself is also possible, often leading to characteristic adamantyl cations. The fragmentation of amines can involve the loss of ammonia (B1221849) or cleavage of the carbon-carbon bond alpha to the nitrogen atom. The analysis of these fragmentation pathways would provide further confirmation of the compound's structure.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure by probing the vibrational modes of a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique "fingerprint" characterized by absorption bands corresponding to specific functional groups. For tert-butyl 4-aminoadamantane-1-carboxylate, the IR spectrum is expected to be dominated by the characteristic vibrations of its primary amine, tert-butyl ester, and the adamantane cage.

The presence of the primary amine (-NH₂) group would be indicated by a pair of medium to weak absorption bands in the region of 3500-3300 cm⁻¹. These bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. Additionally, an N-H bending (scissoring) vibration is anticipated to appear in the 1650-1580 cm⁻¹ range.

The tert-butyl ester group possesses several key vibrational signatures. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected to be prominent in the 1750-1730 cm⁻¹ region. The C-O stretching vibrations of the ester linkage would likely produce strong bands in the 1300-1000 cm⁻¹ range. The tert-butyl group itself would contribute to the spectrum with characteristic C-H stretching vibrations just below 3000 cm⁻¹ and distinct bending vibrations, including a notable "umbrella" deformation mode around 1370 cm⁻¹.

The adamantane cage, a rigid and highly symmetric hydrocarbon framework, exhibits a series of characteristic C-H and C-C stretching and bending vibrations. The C-H stretching vibrations of the adamantane core are expected in the 2950-2850 cm⁻¹ region, often appearing as a complex set of sharp bands. The intricate fingerprint region, below 1500 cm⁻¹, will contain a multitude of bands arising from the deformation of the polycyclic cage structure.

Table 1: Predicted Infrared (IR) Spectroscopy Data for tert-Butyl 4-aminoadamantane-1-carboxylate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Asymmetric Stretch | ~3400 | Medium-Weak |

| N-H Symmetric Stretch | ~3300 | Medium-Weak | |

| N-H Bend (Scissoring) | 1650-1580 | Medium | |

| Ester (-COOC(CH₃)₃) | C=O Stretch | 1750-1730 | Strong |

| C-O Stretch | 1300-1000 | Strong | |

| tert-Butyl (-C(CH₃)₃) | C-H "Umbrella" Bend | ~1370 | Medium |

| Adamantane Cage | C-H Stretch | 2950-2850 | Strong |

| Cage Vibrations | <1500 | Complex |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in its polarizability.

For tert-butyl 4-aminoadamantane-1-carboxylate, the symmetric vibrations of the adamantane cage are expected to be particularly strong in the Raman spectrum due to the high polarizability of the C-C bonds in this compact structure. This makes Raman spectroscopy an excellent tool for studying the skeletal vibrations of the adamantane core. The C-H stretching vibrations of the adamantane cage and the tert-butyl group will also be prominent in the 3000-2800 cm⁻¹ region.

In contrast to its strong IR absorption, the carbonyl (C=O) stretching vibration of the ester group is typically of medium to weak intensity in the Raman spectrum. The N-H stretching vibrations of the amine group are also generally weak in Raman scattering. This complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Table 2: Predicted Raman Spectroscopy Data for tert-Butyl 4-aminoadamantane-1-carboxylate

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Adamantane Cage | Skeletal Vibrations | <1500 | Strong |

| C-H Stretch | 2950-2850 | Strong | |

| tert-Butyl (-C(CH₃)₃) | C-H Stretch | ~2950 | Strong |

| Ester (-COOC(CH₃)₃) | C=O Stretch | 1750-1730 | Weak-Medium |

| Amine (-NH₂) | N-H Stretch | 3500-3300 | Weak |

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of tert-butyl 4-aminoadamantane-1-carboxylate would provide precise information on its molecular structure, conformation, and how the molecules pack together in the solid state.

Determination of Solid-State Molecular Structure

A single-crystal X-ray diffraction study would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. The adamantane core is expected to exhibit its characteristic rigid, strain-free cage structure with C-C bond lengths and C-C-C bond angles close to those of an ideal tetrahedral geometry. The geometry of the tert-butyl ester and amino groups, including the planarity of the carboxylate group and the pyramidalization at the nitrogen atom, would be accurately determined.

The crystal system (e.g., monoclinic, orthorhombic) and space group would also be identified, providing fundamental information about the symmetry of the crystal lattice.

Table 3: Expected Molecular Geometry Parameters from X-ray Crystallography

| Parameter | Expected Value |

| Adamantane C-C Bond Length | ~1.54 Å |

| Adamantane C-C-C Bond Angle | ~109.5° |

| Ester C=O Bond Length | ~1.20 Å |

| Ester C-O Bond Length | ~1.33 Å (C-O-C) / ~1.48 Å (O-C(CH₃)₃) |

| Amine C-N Bond Length | ~1.47 Å |

Conformational Analysis and Intermolecular Interactions

The crystallographic data would provide insight into the preferred conformation of the tert-butyl ester and amino substituents on the adamantane framework. Due to the rigidity of the adamantane cage, the primary conformational flexibility would involve the rotation around the C-C and C-O bonds of the ester group.

Computational and Theoretical Investigations of Tert Butyl 4 Aminoadamantane 1 Carboxylate

Molecular Modeling and Conformational Analysis

Energy minimization calculations are employed to identify the most stable three-dimensional arrangements of a molecule, known as its minimum energy conformers. For tert-butyl 4-aminoadamantane-1-carboxylate, these calculations explore the potential energy surface by systematically rotating the bonds connecting the substituents to the adamantane (B196018) framework, specifically the C1-C(O)O and C4-N bonds.

The adamantane structure itself is essentially fixed, but the tert-butoxycarbonyl group and the amino group can rotate. The primary interactions governing the conformational landscape are steric hindrance between the bulky tert-butyl group, the amino group, and the hydrogen atoms on the adamantane cage. Computational methods, such as molecular mechanics (e.g., MM3, MM4) and quantum mechanical methods (e.g., Density Functional Theory - DFT), are used to calculate the energy of each rotational isomer (rotamer). nih.gov The results typically reveal a landscape with several local energy minima corresponding to staggered conformations that minimize steric clash. researchgate.net

Table 1: Hypothetical Relative Energies of Key Conformers This interactive table illustrates the typical energy differences calculated for various rotational positions of the substituent groups. Energies are relative to the most stable conformer.

| Conformer ID | Dihedral Angle (C-C-N-H) | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conf-1 | 60° (staggered) | 180° (anti) | 0.00 | 75.2 |

| Conf-2 | 180° (anti) | 180° (anti) | 0.85 | 15.5 |

| Conf-3 | 60° (staggered) | 0° (syn) | 2.10 | 2.8 |

| Conf-4 | 0° (eclipsed) | 180° (anti) | > 5.00 | < 0.1 |

Computational models can predict the preferred geometries in different environments. In the gas phase or non-polar solvents, intramolecular steric interactions dominate, favoring conformations where the bulky tert-butyl and amino groups are oriented to minimize repulsion. libretexts.org The most stable geometry would likely feature a staggered arrangement of the amino group's hydrogens relative to the adamantane cage and an anti-periplanar orientation of the carbonyl group relative to the adjacent adamantane C-C bonds.

In the solid state, intermolecular forces, such as hydrogen bonding involving the amino group (N-H···O=C or N-H···N) and van der Waals interactions, play a crucial role in determining the crystal packing. nih.gov These interactions can stabilize a conformation that might be slightly higher in energy in the gas phase. nih.gov

In polar solvents, implicit or explicit solvent models are used in calculations to account for solute-solvent interactions. These interactions can influence the conformational equilibrium, potentially stabilizing conformers with larger dipole moments. For tert-butyl 4-aminoadamantane-1-carboxylate, solvation effects are expected to be modest but could slightly alter the relative populations of the different rotamers.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic properties and reactivity of molecules.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate chemical reactivity. mdpi.com

For tert-butyl 4-aminoadamantane-1-carboxylate, the HOMO is expected to be localized primarily on the electron-donating amino group and the adjacent carbon of the adamantane cage, reflecting its character as the site of highest electron density and susceptibility to electrophilic attack. The LUMO is anticipated to be centered on the electron-withdrawing tert-butoxycarbonyl group, specifically on the π* orbital of the carbonyl (C=O) bond, making it the most likely site for nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.comnih.gov A larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Properties (DFT/B3LYP) This interactive table presents typical calculated values for the frontier orbitals of an adamantane derivative with amino and carboxylate groups.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.85 | Associated with the ionization potential; indicates electron-donating ability. materialsciencejournal.org |

| LUMO Energy | -0.95 | Associated with the electron affinity; indicates electron-accepting ability. materialsciencejournal.org |

| HOMO-LUMO Gap (ΔE) | 5.90 | Correlates with chemical stability and resistance to electronic excitation. nih.gov |

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can be used to verify experimental data and aid in structural elucidation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating 1H and 13C NMR chemical shifts. mdpi.comnih.gov The predicted shifts for tert-butyl 4-aminoadamantane-1-carboxylate would reflect the unique electronic environment of each nucleus. For instance, the bridgehead protons of the adamantane cage would have distinct chemical shifts from the methylene (B1212753) protons. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, a characteristic feature in the 1H NMR spectrum. nih.gov

Table 3: Predicted 1H and 13C NMR Chemical Shifts This interactive table shows representative predicted chemical shifts (in ppm) relative to a standard reference (TMS).

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Adamantane CH (adjacent to -NH₂) | ~2.10 | ~50.5 |

| Adamantane CH (adjacent to -COOtBu) | ~2.25 | ~45.8 |

| Adamantane CH₂ | 1.70 - 1.95 | 30.0 - 38.0 |

| tert-Butyl CH₃ | ~1.45 | ~28.5 |

| tert-Butyl Quaternary C | - | ~80.5 |

| Carbonyl C=O | - | ~175.0 |

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) absorption frequencies corresponding to the vibrational modes of the molecule. dtic.mil For tert-butyl 4-aminoadamantane-1-carboxylate, key predicted frequencies would include the N-H stretching vibrations of the amino group (typically around 3300-3400 cm⁻¹), the C-H stretching of the adamantane and tert-butyl groups (2850-3000 cm⁻¹), and a strong absorption from the C=O stretching of the ester carbonyl group (around 1720-1740 cm⁻¹). researchgate.netnih.gov Comparing calculated frequencies with experimental IR spectra helps confirm the presence of specific functional groups.

Computational methods are invaluable for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energy barriers. While specific reaction studies on this molecule are not widely published, one could theoretically investigate reactions such as the hydrolysis of the tert-butyl ester or the acylation of the amino group.

For a hypothetical acid-catalyzed hydrolysis of the ester, calculations would model the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. researchgate.net The process would involve locating the geometry of the high-energy transition state for the key bond-forming or bond-breaking step. researchgate.net The calculated energy of this transition state relative to the reactants provides the activation energy, which determines the reaction rate. This analysis can clarify whether a proposed mechanism is energetically feasible and can predict how structural modifications might influence reactivity.

Docking Studies and Receptor-Ligand Interaction Modeling (Focused on structural implications as a scaffold)

The rigid, three-dimensional structure of the adamantane cage, a key feature of tert-butyl 4-aminoadamantane-1-carboxylate, makes it an attractive scaffold in rational drug design. Computational docking studies and receptor-ligand interaction modeling are pivotal in understanding how this specific molecular framework can be exploited to achieve desired biological activities. These in silico methods provide insights into the potential binding modes and intermolecular interactions of derivatives, guiding the synthesis of more potent and selective drug candidates.

For instance, in studies of adamantane derivatives as potential inhibitors of enzymes like cholinesterases, docking simulations have revealed that the bulky adamantyl group often orients itself within the hydrophobic gorge of the active site. The amino and carboxylate groups on the adamantane scaffold of tert-butyl 4-aminoadamantane-1-carboxylate serve as crucial anchor points for further chemical modifications. These functional groups can be readily derivatized to introduce pharmacophoric elements that can form specific hydrogen bonds, ionic interactions, or other polar contacts with the receptor, thereby enhancing binding affinity and specificity.

A theoretical study on adamantane derivatives as inhibitors for the M2 proton channel of the influenza A virus demonstrated the importance of the adamantane cage in blocking the channel. While not the specific compound of interest, these studies underscore the principle that the adamantane scaffold serves as a crucial structural element that can be functionalized to target specific receptors. The amino group, in particular, can be protonated under physiological conditions, allowing for electrostatic interactions with negatively charged residues like aspartate or glutamate (B1630785) in a binding site.

In the context of designing multi-target ligands, for example for neurodegenerative diseases, the adamantane scaffold provides a rigid platform to which different pharmacophores can be attached. Docking studies on such conjugates have shown that the adamantane core helps to orient the attached functional groups in a spatially defined manner, allowing them to simultaneously interact with different subsites of a receptor or even with multiple receptors.

The following tables summarize hypothetical docking study data for derivatives of the tert-butyl 4-aminoadamantane-1-carboxylate scaffold with two different receptor types, illustrating the potential interactions and binding affinities that could be achieved.

Table 1: Hypothetical Docking Results of tert-Butyl 4-aminoadamantane-1-carboxylate Derivatives with Kinase Receptor X

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Derivative A | -9.5 | Leu25, Val33, Ala53 | Hydrophobic (Adamantane) |

| Asp105 | Hydrogen Bond (Amine) | ||

| Lys48 | Ionic Interaction (Carboxylate) | ||

| Derivative B | -8.7 | Ile102, Phe108 | Hydrophobic (Adamantane) |

| Ser12 | Hydrogen Bond (Modified Amine) | ||

| Arg150 | Ionic Interaction (Carboxylate) | ||

| Derivative C | -10.2 | Trp87, Pro88 | Hydrophobic (Adamantane) |

| Gln132 | Hydrogen Bond (Amide from Amine) | ||

| Asn135 | Hydrogen Bond (Modified Carboxylate) |

Table 2: Hypothetical Docking Results of tert-Butyl 4-aminoadamantane-1-carboxylate Derivatives with GPCR Target Y

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Derivative D | -7.8 | Phe112, Trp250 | Hydrophobic (Adamantane) |

| Asp82 | Ionic Interaction (Protonated Amine) | ||

| Tyr280 | Hydrogen Bond (Carboxylate) | ||

| Derivative E | -9.1 | Val180, Ile184 | Hydrophobic (Adamantane) |

| Asn275 | Hydrogen Bond (Modified Amine) | ||

| Ser175 | Hydrogen Bond (Carboxylate) | ||

| Derivative F | -8.5 | Leu95, Met260 | Hydrophobic (Adamantane) |

| Glu170 | Ionic Interaction (Amine) | ||

| Thr101 | Hydrogen Bond (Modified Carboxylate) |

These hypothetical data illustrate how the tert-butyl 4-aminoadamantane-1-carboxylate scaffold can be systematically modified to optimize interactions with a target receptor. The adamantane core consistently engages in hydrophobic interactions, providing a strong foundation for binding, while the functional groups at the 1 and 4 positions can be tailored to form specific polar interactions, thereby fine-tuning the affinity and selectivity of the molecule. Computational modeling, therefore, plays a critical role in realizing the potential of this versatile scaffold in drug discovery.

Applications of Tert Butyl 4 Aminoadamantane 1 Carboxylate As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Organic Architectures

The unique topology of tert-butyl 4-aminoadamantane-1-carboxylate, with its functional groups positioned at defined vectors, makes it an ideal starting material for the synthesis of complex organic structures, including bridged polycyclic systems and sophisticated macrocyclic and supramolecular assemblies.

Construction of Bridged Polycyclic Systems

The adamantane (B196018) core of tert-butyl 4-aminoadamantane-1-carboxylate serves as a pre-organized framework for the construction of more elaborate bridged polycyclic systems. The amino and carboxylate functionalities offer convenient handles for annulation reactions, allowing for the fusion of additional ring systems onto the adamantane nucleus. While specific examples detailing the use of this exact compound in the synthesis of bridged polycyclic natural products or their analogues are not extensively documented in publicly available literature, the strategic placement of its reactive sites makes it a conceptually ideal candidate for such endeavors. Synthetic strategies could involve intramolecular cyclizations where linkers attached to the amino and carboxyl groups react to form a new bridge across the adamantane cage.

Incorporation into Macrocyclic and Supramolecular Assemblies

The defined geometry and predictable orientation of the functional groups in tert-butyl 4-aminoadamantane-1-carboxylate make it a highly sought-after component for the construction of macrocycles and supramolecular structures. By reacting the amino and/or carboxylate groups (after deprotection) with complementary difunctional or multifunctional linkers, chemists can create large ring systems with a high degree of structural pre-organization.

In the realm of supramolecular chemistry, the lipophilic adamantane cage is well-known for its ability to participate in host-guest interactions, particularly with cyclodextrins. By incorporating tert-butyl 4-aminoadamantane-1-carboxylate into larger structures, researchers can introduce a reliable recognition motif. The amino and carboxylate groups can be further functionalized to attach other molecules of interest, leading to the formation of complex, self-assembling systems.

Scaffold for Rigid Molecular Design

The adamantane skeleton is prized for its rigidity, offering a stable and predictable platform for the spatial arrangement of functional groups. This property is paramount in the design of molecules intended for specific biological targets or material applications where precise positioning is crucial.

Engineering of Spatially Defined Multi-functional Molecules

Tert-butyl 4-aminoadamantane-1-carboxylate provides a robust scaffold for the precise positioning of multiple functional groups in three-dimensional space. The bridgehead positions of the adamantane cage act as anchor points, and the tetrahedral arrangement of the carbon framework ensures that substituents are held in a fixed orientation relative to one another.

This is particularly advantageous in drug discovery, where the spatial relationship between different pharmacophoric elements can dramatically affect binding affinity and selectivity. For example, the amino group can be functionalized with one pharmacophore, while the carboxylate group can be modified to carry another, creating a bifunctional molecule with a defined distance and angle between the two active moieties. This approach has been conceptually applied in the design of inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV) and cyclin-dependent kinase 2 (CDK2), where the adamantane scaffold serves to orient the interacting groups for optimal binding to the enzyme's active site.

Influence of Adamantane Rigidity and Lipophilicity on Molecular Design

The inherent rigidity of the adamantane core in tert-butyl 4-aminoadamantane-1-carboxylate is a significant asset in molecular design. Unlike flexible aliphatic chains, the adamantane cage does not readily undergo conformational changes. This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity.

Furthermore, the adamantane moiety is highly lipophilic, a property that can be strategically employed to modulate the physicochemical properties of a molecule. Increased lipophilicity can enhance membrane permeability and facilitate passage across the blood-brain barrier. The bulky nature of the adamantane cage can also provide steric shielding to adjacent functional groups, protecting them from metabolic degradation and thereby improving the pharmacokinetic profile of a drug candidate.

The following table summarizes the key properties of the adamantane scaffold that are leveraged in molecular design:

| Property | Influence on Molecular Design |

| Rigidity | - Precise spatial positioning of functional groups- Reduced entropic penalty upon binding- Pre-organized conformation for cyclization |

| Lipophilicity | - Enhanced membrane permeability- Potential for improved blood-brain barrier penetration- Favorable interactions with hydrophobic pockets of proteins |

| Three-Dimensionality | - Moves beyond "flat" aromatic systems in drug design- Provides steric bulk and defined shape |

Precursor for Advanced Materials and Chemical Probes

The unique structural and chemical features of tert-butyl 4-aminoadamantane-1-carboxylate also make it a valuable precursor for the development of advanced materials and specialized chemical probes.

The bifunctionality of this building block allows for its incorporation into polymers and networks. For example, it can be used as a cross-linking agent to introduce rigidity and defined spacing into polymer chains. The resulting materials could exhibit enhanced thermal stability and specific mechanical properties due to the presence of the robust adamantane cages.

In the design of chemical probes, the adamantane scaffold can serve as a core for attaching reporter groups (e.g., fluorophores, biotin) and reactive functionalities for target labeling. The well-defined separation of the amino and carboxylate groups allows for the creation of probes where the reporter and reactive groups are held at a specific distance, which can be important for certain biological assays. While specific examples utilizing tert-butyl 4-aminoadamantane-1-carboxylate for these purposes are not extensively reported, its structure presents clear potential for such applications.

Synthesis of Monomers for Polymer Science

The incorporation of the bulky and rigid adamantane cage into polymer structures is a well-established strategy to enhance their physical and chemical properties. Adamantane-containing polymers often exhibit high thermal stability, increased glass transition temperatures (Tg), and improved mechanical strength. rsc.orgingentaconnect.com While direct polymerization of tert-butyl 4-aminoadamantane-1-carboxylate is not extensively documented, its structure is analogous to other adamantane-based diamines and dicarboxylic acids that have been successfully used as monomers for high-performance polymers like polyamides and polyimides. rsc.orgbwise.kr

The presence of both an amino group and a protected carboxylic acid on the adamantane scaffold allows for its potential use in the synthesis of polyamides. Following the deprotection of the tert-butyl ester to yield the free carboxylic acid, the resulting amino acid could undergo polycondensation. Alternatively, the amino group can be reacted with diacyl chlorides, or the deprotected carboxylic acid can be reacted with diamines to form polyamides. The rigid adamantane unit in the polymer backbone would restrict chain mobility, leading to polymers with high thermal resistance and mechanical integrity. researchgate.net

Similarly, after deprotection of the carboxylate, the resulting 4-aminoadamantane-1-carboxylic acid could be a precursor to novel diamine or diacid monomers for polyimides. For example, the amino group could be protected, followed by conversion of the carboxylic acid to a diacid chloride. Alternatively, the carboxylic acid could be modified to link two adamantane units, and the amino groups could then be used for polymerization with dianhydrides. Adamantane-containing polyimides are known for their excellent thermal stability, high glass transition temperatures, and good optical transparency. rsc.orgacs.org

The introduction of the adamantane moiety can also create microporosity within the polymer matrix, which is advantageous for applications such as gas separation membranes. bwise.krrsc.org The inefficient packing of polymer chains containing the bulky adamantane cage leads to a higher fractional free volume.

Table 1: Properties of Adamantane-Containing Polymers

| Polymer Type | Adamantane Derivative Used | Key Properties Improved | Reference |

|---|---|---|---|

| Polystyrene | 4-(4-(N-adamantylimino)methyl)phenylstyrene | High thermal stability, High Tg (268 °C) | rsc.org |

| Methacrylate (B99206) Polymers | 1-adamantyl methacrylate (ADMA) | Thermal and mechanical properties, Higher transparency | ingentaconnect.com |

| Polyimides | 1,3-bis(4-aminophenyl) adamantane (ADMDA) | High Tg (285–440 °C), Excellent optical transparency | rsc.org |

| Polyimides | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | High Tg (248–308 °C), Good solubility | acs.org |

Development of Conjugates for Chemical Biology Studies (emphasis on synthesis)

In the realm of chemical biology, the adamantane moiety is a valuable pharmacophore and a versatile linker for the synthesis of bioactive conjugates. nih.govresearchgate.netrsc.org The lipophilic nature of the adamantane cage can enhance the ability of a drug to cross cell membranes, and its rigid structure provides a well-defined scaffold for attaching other molecules. tert-Butyl 4-aminoadamantane-1-carboxylate is an ideal starting material for such conjugates, as the amino and carboxylate groups can be selectively functionalized.

The synthesis of these conjugates typically involves a series of protection and deprotection steps, followed by coupling reactions. For instance, the amino group of tert-butyl 4-aminoadamantane-1-carboxylate can be acylated or alkylated to attach a linker or a bioactive molecule. Subsequently, the tert-butyl ester can be hydrolyzed under acidic conditions to reveal the carboxylic acid, which can then be coupled to another molecule, such as an amino acid, a peptide, or a fluorescent tag, using standard peptide coupling reagents.

A common application of adamantane in chemical biology is its use as a guest molecule for cyclodextrin (B1172386) hosts. nih.gov The strong non-covalent interaction between adamantane and cyclodextrin can be exploited for drug delivery systems and for the construction of supramolecular assemblies. tert-Butyl 4-aminoadamantane-1-carboxylate can be readily incorporated into such systems. For example, the amino group could be linked to a targeting ligand, and after deprotection of the carboxylate, the entire construct can be non-covalently anchored to a cyclodextrin-functionalized nanoparticle or polymer.

The synthesis of adamantane-monoterpenoid conjugates has been reported to enhance the cytotoxic effects of anticancer drugs. mdpi.comresearchgate.netnih.gov A similar synthetic strategy could be employed using tert-butyl 4-aminoadamantane-1-carboxylate. The amino group could be used to form a heterocyclic linker, such as a 1,2,4-triazole (B32235) or a 1,3,4-thiadiazole, to which another bioactive component is attached. The carboxylic acid, after deprotection, would be available for further modification or to improve the solubility of the final conjugate.

Table 2: Examples of Adamantane-Containing Conjugates in Chemical Biology

| Conjugate Type | Adamantane Derivative | Synthetic Linkage | Application | Reference |

|---|---|---|---|---|

| Adamantane-Monoterpenoid | Adamantane-1-carbonyl chloride | 1,2,4-triazole or 1,3,4-thiadiazole | Enhancement of anticancer drug efficacy | mdpi.comnih.gov |

| Adamantane-Phthalimide | (Adamantan-1-yl)methylamine | N-alkylation | Precursor for supramolecular interactions and drug discovery | mdpi.com |

| Indolylfulgimide-Adamantane | Adamantane core with nitrile linkers | Sonogashira coupling | Photochromic materials | researchgate.net |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Methodologies

Future research will likely focus on developing more efficient and sustainable synthetic routes to tert-butyl 4-aminoadamantane-1-carboxylate and its derivatives. While established methods exist, there is room for improvement in terms of yield, scalability, and environmental impact. Key areas of exploration include:

Catalytic C-H Functionalization: Utilizing advanced catalytic systems, such as photoredox catalysis, to directly functionalize the adamantane (B196018) C-H bonds. acs.org This approach could offer novel pathways to derivatives that are difficult to access through traditional methods.

Green Chemistry Approaches: Incorporating principles of green chemistry, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. A recent novel method for synthesizing tert-butyl esters using (Boc)2O under solvent-free and base-free conditions exemplifies this trend.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced reaction time, less waste, higher overall yield. | Development of compatible reaction sequences. |

| Catalytic C-H Functionalization | Access to novel derivatives, high selectivity. acs.org | Design of selective and efficient catalysts. |

| Green Chemistry | Reduced environmental impact, increased safety. | Use of bio-based solvents and reagents, energy efficiency. |

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a significant leap forward for the production of adamantane derivatives. nih.govnih.gov These technologies offer precise control over reaction parameters, leading to improved safety, reproducibility, and scalability. Future research in this area could involve:

Development of Continuous Flow Processes: Designing and optimizing continuous flow reactors for the key steps in the synthesis of tert-butyl 4-aminoadamantane-1-carboxylate. This has been successfully demonstrated for other adamantane derivatives, such as memantine (B1676192) and various analgesic compounds. nih.govnih.gov

Automated Reaction Optimization: Employing automated systems with feedback loops to rapidly screen reaction conditions and identify optimal parameters for yield and purity. nih.gov

Telescoped Synthesis: Combining multiple reaction steps in a continuous flow setup without isolating intermediates, which can significantly shorten production times and reduce waste. acs.orgnih.gov

Development of Chiral Variants and Enantioselective Syntheses

While tert-butyl 4-aminoadamantane-1-carboxylate is an achiral molecule, the adamantane scaffold is an excellent platform for the construction of chiral molecules by introducing additional substituents. nih.gov The development of chiral variants and methods for their enantioselective synthesis is a promising area of research.

Asymmetric Synthesis: Designing synthetic routes that employ chiral catalysts or auxiliaries to produce enantiomerically pure derivatives. rsc.org Asymmetric aza-Henry reactions have been used to create adamantane-type compounds with chiral trifluoromethylamine fragments. nih.gov

Chiral Resolution: Developing efficient methods for separating racemic mixtures of chiral adamantane derivatives, such as chiral chromatography or diastereomeric salt formation.

Applications of Chiral Derivatives: Investigating the properties of enantiomerically pure derivatives in areas where chirality is crucial, such as in the development of stereoselective catalysts or pharmaceuticals. The chirality of adamantane derivatives has been shown to influence their binding profiles with biological targets. rsc.org

| Approach | Description | Potential Application |

| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemical outcome of a reaction. | Synthesis of single-enantiomer drugs and ligands. |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct the stereoselective formation of a new stereocenter. | Creation of complex chiral molecules. |

| Enantioselective Chromatography | Separation of enantiomers using a chiral stationary phase. | Analytical and preparative scale purification of chiral compounds. |

Expansion of Applications in Catalyst Design and Ligand Development

The rigid and bulky nature of the adamantane group makes it an attractive component in the design of catalysts and ligands. researchgate.net The amino and carboxylate functionalities of tert-butyl 4-aminoadamantane-1-carboxylate provide ideal coordination sites for metal centers.

Future research could focus on:

Homogeneous Catalysis: Synthesizing and evaluating organometallic complexes where adamantane-based ligands influence the activity and selectivity of catalytic transformations.

Heterogeneous Catalysis: Immobilizing adamantane-based catalysts on solid supports to facilitate catalyst recovery and reuse.

Organocatalysis: Utilizing the steric bulk of the adamantane moiety to create sterically demanding organocatalysts for asymmetric reactions. researchgate.net

Advanced Computational Design of Adamantane-Based Molecular Systems

Computational chemistry and molecular modeling are powerful tools for the design and prediction of the properties of new molecules. nih.gov Density Functional Theory (DFT) and other methods can provide insights into the electronic structure, stability, and reactivity of adamantane derivatives. dergipark.org.trtandfonline.com

Future directions in this area include:

De Novo Design: Using computational algorithms to design novel adamantane-based molecules with specific desired properties for applications in materials science, such as for hydrogen storage or as energetic materials. nih.govresearchgate.net

Predictive Modeling: Developing computational models to predict the biological activity or material properties of new adamantane derivatives before their synthesis, thus accelerating the discovery process. bohrium.com

Mechanistic Studies: Employing computational methods to elucidate the mechanisms of reactions involving adamantane derivatives, which can aid in the optimization of synthetic routes and the design of new catalysts.

| Computational Method | Application in Adamantane Research | Reference |

| Density Functional Theory (DFT) | Calculation of electronic structure, heat of formation, and thermodynamic stability. | nih.gov |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of adamantane derivatives and their interactions with other molecules. | tandfonline.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of the nature of chemical bonds and intermolecular interactions. | mdpi.com |

Q & A

Q. What are the recommended synthesis routes for tert-Butyl 4-aminoadamantane-1-carboxylate, and how can purity be optimized?

Methodological Answer: A common approach involves coupling adamantane derivatives with tert-butyl carbamate-protected amines. For example, a two-step protocol:

Amination : React 4-bromoadamantane-1-carboxylate with ammonia under catalytic conditions (e.g., Pd-catalyzed Buchwald-Hartwig amination).

Protection : Introduce the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) .

Purification : Use silica gel column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing tert-Butyl 4-aminoadamantane-1-carboxylate?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Q. What safety protocols are essential when handling tert-Butyl 4-aminoadamantane-1-carboxylate?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact; rinse with water for 15 minutes if exposed .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. For example, simulate the activation energy of the amination step to identify optimal catalysts .

- Condition Screening : Apply machine learning (ML) to historical reaction data to predict yields under varying temperatures, solvents, and catalysts. Tools like ICReDD’s computational-experimental feedback loop can narrow down optimal parameters .

Q. How should researchers resolve contradictions between experimental and computational data in reaction mechanisms?

Methodological Answer:

- Case Study : If experimental yields are lower than computational predictions, conduct kinetic isotope effect (KIE) studies to verify the rate-determining step.

- Sensitivity Analysis : Vary computational parameters (e.g., solvent models in DFT) to identify discrepancies. Cross-validate with spectroscopic data (e.g., in-situ IR for intermediate detection) .

Q. What strategies improve the compound’s stability in long-term storage for drug development studies?

Methodological Answer:

- Degradation Analysis : Perform accelerated stability testing (40°C/75% RH for 6 months) and monitor via HPLC. Common degradation pathways include hydrolysis of the tert-butyl group .

- Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) or store in amber vials under argon at –20°C to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.